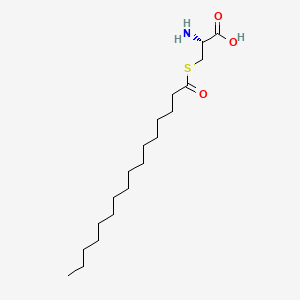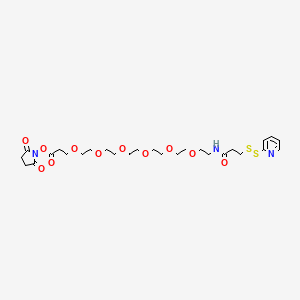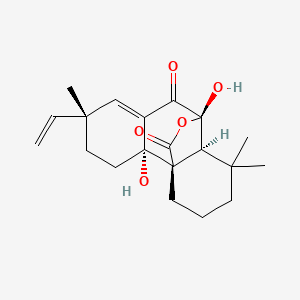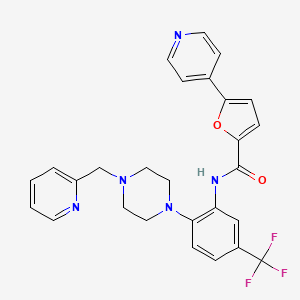
SSTC3
説明
SSTC3 is a casein kinase 1α (CK1α) activator with potential antitumor activity that inhibits WNT signaling .
Molecular Structure Analysis
The molecular structure of SSTC3 is complex. It has a molecular weight of 518.53 and its formula is C23H17F3N4O3S2 .Chemical Reactions Analysis
SSTC3 has been shown to decrease the viability of HCT116 cells in an on-target manner . It also increased β-catenin phosphate levels . In vivo, SSTC3 can be maintained for 24 hours after treatment .Physical And Chemical Properties Analysis
SSTC3 is a solid substance with a molecular weight of 518.53. Its solubility in DMSO is greater than 100 mg/mL .科学的研究の応用
Application in Clinical Trials of Systemic Sclerosis (SSc)
The Scleroderma Clinical Trials Consortium (SCTC) conducted a comprehensive Delphi exercise to establish a provisional core set of response measures for clinical trials of systemic sclerosis (SSc). This methodological approach was aimed at achieving consensus on critical measures across various domains pertinent to SSc clinical trials. The structured, multi-round process involved SCTC investigators providing and rating a multitude of items across pre-defined domains, with the final selection comprising a core set of measures deemed suitable for inclusion in a one-year multicentre clinical trial. Additionally, a set of items was proposed for future research agendas, indicating a forward-looking approach to refining and enhancing the assessment of disease activity and severity in clinical trials focused on SSc (Khanna et al., 2007).
Solid State Transformer (SST) Design and Development
The design and development of Generation-I silicon-based Solid State Transformer (SST) is a pivotal advancement in the field of energy management and distribution. The SST, proposed as part of the National Science Foundation (NSF) Generation-III Engineering Research Center (ERC) “Future Renewable Electric Energy Delivery and Management” (FREEDM) Systems Center, is instrumental in facilitating active management of distributed renewable energy resources, energy storage devices, and loads. The paper details the design parameters of the SST, its efficiency, and the components such as the high-frequency transformer design, dual active bridge converter, and auxiliary power supply. Experimental results from the prototype SST underscore its potential and effectiveness in interfacing with high-voltage distribution systems (Bhattacharya et al., 2010).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for SSTC3 involves the condensation of two molecules of 2,4,6-trimethylbenzaldehyde with one molecule of 4-aminoantipyrine in the presence of acetic anhydride and sulfuric acid.", "Starting Materials": [ "2,4,6-trimethylbenzaldehyde", "4-aminoantipyrine", "acetic anhydride", "sulfuric acid" ], "Reaction": [ "Step 1: Mix 2,4,6-trimethylbenzaldehyde (2 equiv.), 4-aminoantipyrine (1 equiv.), acetic anhydride (3 equiv.), and sulfuric acid (catalytic amount) in a round-bottom flask.", "Step 2: Heat the reaction mixture to 80-90°C and stir for 6-8 hours.", "Step 3: Allow the reaction mixture to cool to room temperature and pour it into ice-cold water.", "Step 4: Collect the precipitate by filtration and wash it with water.", "Step 5: Recrystallize the product from ethanol to obtain pure SSTC3." ] } | |
CAS番号 |
242422-09-8 |
製品名 |
SSTC3 |
分子式 |
C23H17F3N4O3S2 |
分子量 |
518.53 |
IUPAC名 |
4-(N-Methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide |
InChI |
InChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31) |
InChIキー |
HSFAATUFWDDUGW-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC(C2=NC=CC=C2)=CS1)C3=CC=C(S(=O)(N(C)C4=CC=C(C(F)(F)F)C=C4)=O)C=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SSTC-3; SSTC 3; SSTC3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)







![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)
![N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B610954.png)
